

Pharmacokinetics and metabolism of darunavir ethanolate

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Compound of Interest

Compound Name: Darunavir Ethanolate

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An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of **Darunavir Ethanolate**

Introduction

Darunavir, an ethanolate salt form of darunavir, is a second-generation non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV).^{[1][2]} It demonstrates potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.^{[2][3]} Darunavir's efficacy is critically dependent on its pharmacokinetic profile, which is significantly enhanced by co-administration with a pharmacokinetic booster like ritonavir or cobicistat. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of darunavir, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic properties of darunavir are characterized by its rapid absorption, high plasma protein binding, extensive metabolism primarily via the cytochrome P450 system, and elimination mainly through the feces.^{[2][4]} Co-administration with a low dose of ritonavir, a potent inhibitor of the CYP3A4 enzyme, is standard practice and crucial for achieving therapeutic plasma concentrations.^{[3][5]}

Absorption

Following oral administration, darunavir is rapidly absorbed, reaching peak plasma concentrations (T_{max}) between 2.5 and 4 hours.^{[2][6]} The absolute oral bioavailability of a single 600 mg dose is approximately 37% when administered alone.^[1] However, when co-administered with 100 mg of ritonavir twice daily, the bioavailability increases significantly to 82%.^{[1][2]} This enhancement is due to ritonavir's inhibition of first-pass metabolism by CYP3A4 enzymes.^{[3][5]}

The presence of food also plays a vital role in the absorption of darunavir. Taking the drug with a meal increases both the maximum concentration (C_{max}) and the area under the curve (AUC) by approximately 30% compared to the fasted state.^{[1][2]}

Distribution

Darunavir is extensively bound to plasma proteins, with approximately 95% of the drug bound, primarily to alpha 1-acid glycoprotein (AAG).^{[1][2]} The volume of distribution for darunavir administered with ritonavir has been reported to be in the range of 161.0 to 264.9 L, with a mean of approximately 206.5 L.^[1]

Metabolism

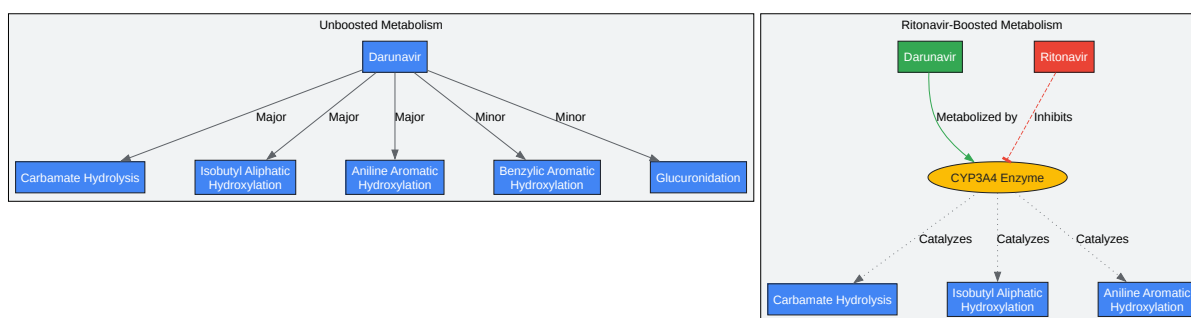
Darunavir is almost exclusively and extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme.^{[2][3][5]} In the absence of a pharmacokinetic booster, darunavir undergoes several primary metabolic transformations:

- Carbamate hydrolysis
- Isobutyl aliphatic hydroxylation
- Aniline aromatic hydroxylation

To a lesser extent, benzylic aromatic hydroxylation and glucuronidation also occur.^{[1][7]}

The co-administration of ritonavir significantly alters this metabolic profile. Ritonavir potently inhibits CYP3A4, thereby blocking the major metabolic pathways of darunavir, specifically carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.^{[7][8]} This inhibition leads to a substantial increase in darunavir plasma exposure, approximately 11-

to 14-fold higher than when administered unboosted.[6][7] Interestingly, ritonavir does not appear to affect aromatic hydroxylation at the benzylic moiety.[7][8]



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Metabolic pathways of darunavir with and without ritonavir boosting.

Excretion

A mass balance study utilizing ¹⁴C-labeled darunavir revealed the primary routes of excretion. When administered with ritonavir, approximately 79.5% of the administered radioactive dose was recovered in the feces, with 13.9% found in the urine.[1][2] Unchanged darunavir accounted for a significantly larger portion of the excreted dose in boosted subjects (48.8%) compared to unboosted subjects (8.0%), highlighting the metabolic inhibition by ritonavir.[1][7]

The terminal elimination half-life of darunavir is approximately 15 hours when co-administered with ritonavir.[2][3] The clearance of darunavir is substantially reduced in the presence of ritonavir, decreasing from 32.8 L/h when given alone to 5.9 L/h when boosted.[1] Renal clearance is low; unchanged darunavir in the urine accounted for only 1.2% of the dose in unboosted subjects and 7.7% in boosted subjects.[1][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key quantitative pharmacokinetic data for darunavir.

Table 1: Key Pharmacokinetic Parameters of Darunavir

Parameter	Darunavir (Unboosted)	Darunavir/Ritonavir (Boosted)	Reference(s)
Dose	600 mg (single)	600 mg / 100 mg (twice daily)	[1][2]
Oral Bioavailability	37%	82%	[1][2]
Tmax (hours)	~2.5 - 4	2.5 - 4	[1][2]
Plasma Protein Binding	~95%	~95%	[1][2]
Volume of Distribution (Vd)	Not specified	206.5 L (Range: 161.0–264.9 L)	[1]
Terminal Half-Life (t1/2)	Not specified	~15 hours	[2][3]
Clearance (CL)	32.8 L/h (IV)	5.9 L/h (IV)	[1]

Table 2: Excretion of Darunavir and Metabolites (400 mg single dose of 14C-darunavir)

Excretion Route / Form	Darunavir (Unboosted)	Darunavir/Ritonavir (Boosted)	Reference(s)
Total Recovery (Urine + Feces)	93.9%	93.5%	[7]
% of Dose in Feces	81.7%	79.5%	[7]
% of Dose in Urine	12.2%	13.9%	[7]
% Unchanged Drug in Feces & Urine	8.0%	48.8%	[1][7]
% Unchanged Drug in Urine	1.2%	7.7%	[1][7]

Experimental Protocols

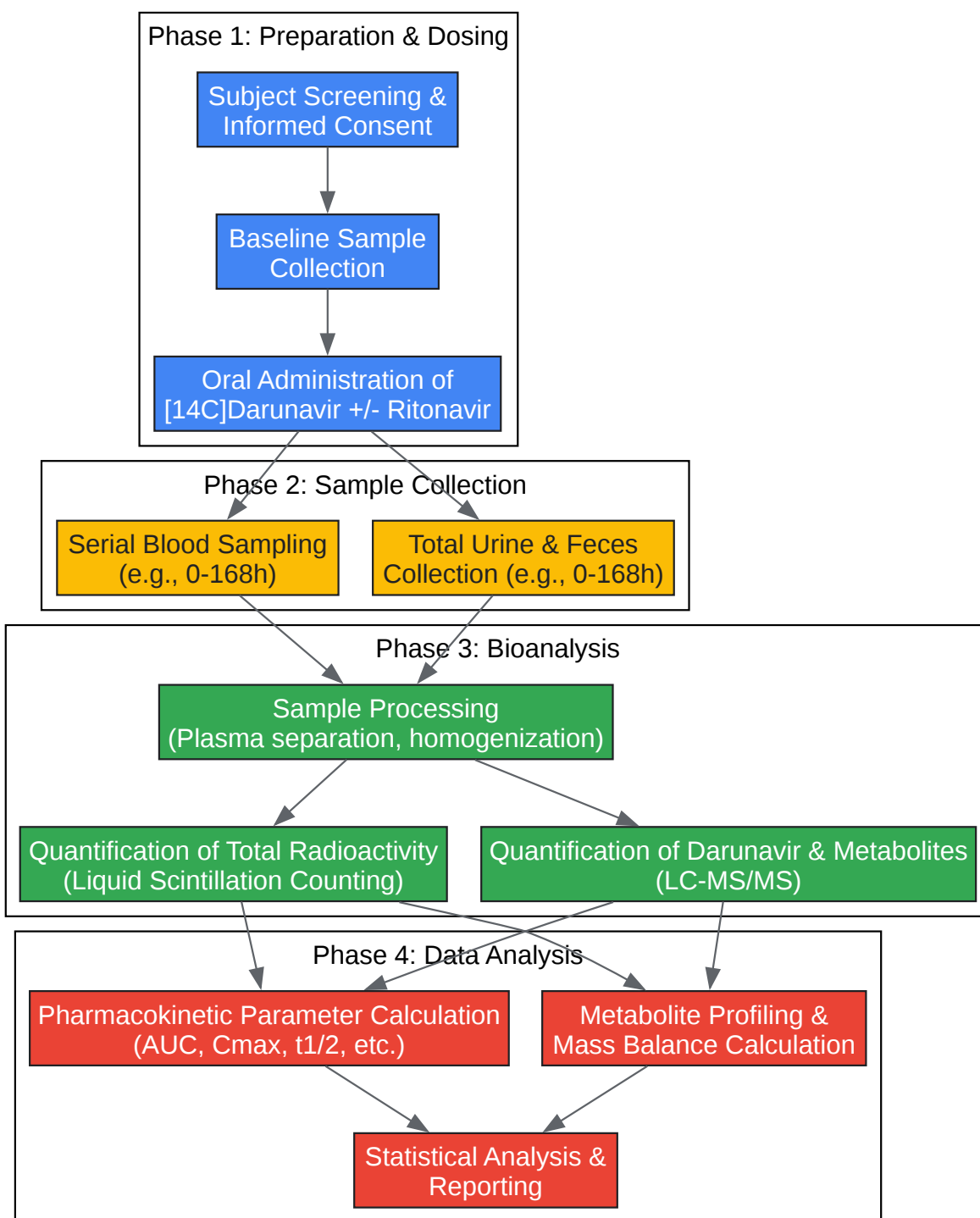
The data presented in this guide are derived from clinical studies employing rigorous experimental designs. A representative protocol for a human mass balance study is detailed below.

Study Design: Mass Balance and Metabolism Study

A typical study to investigate the absorption, metabolism, and excretion of darunavir involves an open-label design with healthy human subjects.[7][8]

- Subject Population: Healthy male volunteers (n=8) provide informed consent before participation.[7][8]
- Dosing Regimen: The study often employs a two-period design.
 - Period 1 (Unboosted): Subjects receive a single oral dose of 400 mg of 14C-labeled darunavir.[7]
 - Period 2 (Boosted): Following a washout period, the same subjects receive a regimen of ritonavir (e.g., 100 mg twice daily) for several days before and after being administered a single 400 mg oral dose of 14C-darunavir.[7]

- **Sample Collection:** Blood, urine, and fecal samples are collected at predetermined intervals for an extended period (e.g., up to 168 hours post-dose) to capture the full excretion profile.
[8]
- **Bioanalytical Methods:**
 - **Quantification of Total Radioactivity:** Techniques like liquid scintillation counting are used to measure the total ¹⁴C radioactivity in plasma, urine, and feces.[8]
 - **Quantification of Darunavir and Metabolites:** High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for separating and quantifying darunavir and its various metabolites in plasma and excreta.[9][10] This allows for the determination of pharmacokinetic parameters and the metabolic profile. Common analytical columns include C18 reversed-phase columns, and mobile phases often consist of acetonitrile and ammonium formate or acetate buffers.[9][10][11]



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Workflow for a typical clinical pharmacokinetic and metabolism study.

Conclusion

The pharmacokinetic profile of **darunavir ethanolate** is well-characterized, featuring rapid absorption enhanced by food, high protein binding, and extensive metabolism primarily through CYP3A4. The co-administration with ritonavir is essential, as it inhibits CYP3A4-mediated metabolism, leading to a more than twofold increase in bioavailability and a prolonged half-life, which are critical for maintaining therapeutic drug concentrations. Excretion occurs predominantly via the feces. A thorough understanding of these pharmacokinetic and metabolic pathways is fundamental for optimizing treatment regimens, managing drug-drug interactions, and guiding the development of future antiretroviral therapies.

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